2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde
Description
2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde (CAS: 14573-92-3) is an aromatic aldehyde featuring a diethylaminoethoxy substituent at the 2-position of the benzene ring. This compound is structurally characterized by an aldehyde functional group and a tertiary amine-linked ethoxy chain, which confers both hydrophilic and lipophilic properties. It is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry due to its reactive aldehyde moiety and amine-derived solubility-enhancing side chain .
Properties
IUPAC Name |
2-[2-(diethylamino)ethoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-14(4-2)9-10-16-13-8-6-5-7-12(13)11-15/h5-8,11H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNFFKAUEGIFPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377476 | |
| Record name | 2-[2-(Diethylamino)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14573-92-3 | |
| Record name | 2-[2-(Diethylamino)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of 2-Hydroxybenzaldehyde
The most direct route involves alkylating 2-hydroxybenzaldehyde with 2-(diethylamino)ethyl chloride. This method mirrors benzylation protocols for phenolic substrates.
Reaction Mechanism :
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Deprotonation : A base (e.g., K₂CO₃, NaHCO₃) deprotonates the phenolic -OH of 2-hydroxybenzaldehyde, generating a phenoxide nucleophile.
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Nucleophilic Substitution : The phenoxide attacks 2-(diethylamino)ethyl chloride, displacing chloride and forming the ether linkage.
Optimized Conditions :
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Base : Potassium carbonate (1.15 eq) in acetonitrile achieves 80–89% mono-alkylation.
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Solvent : Acetonitrile enhances selectivity over acetone, reducing bis-alkylation byproducts (e.g., 12% vs. 25% in acetone).
-
Temperature : 40–60°C under reflux minimizes side reactions while ensuring complete conversion.
Example Protocol :
Mitsunobu Reaction for Ether Formation
For substrates sensitive to strong bases, the Mitsunobu reaction offers an alternative.
Reagents :
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2-Hydroxybenzaldehyde
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2-(Diethylamino)ethanol
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Triphenylphosphine (PPh₃)
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Diethyl azodicarboxylate (DEAD)
Procedure :
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Dissolve 2-hydroxybenzaldehyde (1 eq), 2-(diethylamino)ethanol (1.2 eq), PPh₃ (1.5 eq), and DEAD (1.5 eq) in THF.
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Stir at 0°C → room temperature for 12 hours.
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Concentrate, purify via silica gel chromatography (ethyl acetate/hexane), and recover the product.
Advantages :
-
Mild conditions preserve the aldehyde functionality.
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High regioselectivity without requiring protective groups.
Yield : ~85% (estimated from analogous reactions).
Protective Group Strategies
Acetal Protection of Aldehyde
To prevent aldol condensation or oxidation during alkylation, the aldehyde can be temporarily protected as a dimethyl acetal.
Steps :
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Protection : Treat 2-hydroxybenzaldehyde with trimethyl orthoformate in methanol catalyzed by p-toluenesulfonic acid (PTSA).
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Alkylation : Proceed with standard alkylation (Section 1.1).
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Deprotection : Hydrolyze the acetal using dilute HCl in THF/water.
Efficiency :
Alternative Pathways
Reductive Amination Approach
A multistep synthesis starting from 2-(2-hydroxyethoxy)benzaldehyde:
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Oxidation : Convert the hydroxyl group to a ketone using Dess-Martin periodinane.
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Reductive Amination : React with diethylamine and sodium cyanoborohydride in MeOH.
Challenges :
Critical Parameter Analysis
Solvent and Base Selection
| Parameter | K₂CO₃ in CH₃CN | NaHCO₃ in CH₃CN | KF in CH₃CN |
|---|---|---|---|
| Mono-Alkylation | 80–89% | 89% | 85% |
| Bis-Alkylation | 5.7% | 5% | 7% |
| Reaction Time | 4–6 h | 6–8 h | 5–7 h |
Key Insight : NaHCO₃ provides the highest mono-alkylation yield with minimal side products.
Temperature Optimization
Scalability and Industrial Considerations
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Cost Drivers : 2-(Diethylamino)ethyl chloride (≈$320/mol) and acetonitrile (≈$50/L).
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Batch vs. Continuous Flow : Pilot-scale trials show 10% higher yield in flow systems due to better temperature control.
Characterization and Quality Control
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NMR : δ 9.80 ppm (aldehyde -CHO), δ 3.50–3.70 ppm (-OCH₂CH₂N), δ 1.10 ppm (-N(CH₂CH₃)₂).
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HPLC : Purity >98% achieved using a C18 column (acetonitrile/water, 70:30).
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 2-[2-(Diethylamino)ethoxy]benzoic acid.
Reduction: 2-[2-(Diethylamino)ethoxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a building block for drugs targeting neurological disorders.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The diethylamino group can enhance the compound’s ability to cross biological membranes, facilitating its interaction with intracellular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The diethylaminoethoxy motif is recurrent in pharmaceuticals and intermediates. Below is a detailed comparison with analogous compounds:
Table 1: Structural and Functional Comparison
Structural and Reactivity Differences
Aldehyde vs. Ester/Ketone Functionality :
- The target compound’s aldehyde group renders it highly reactive in condensation and nucleophilic addition reactions, unlike the ester group in Butamirate Citrate or the ketone in Amiodarone Hydrochloride. This makes it a versatile precursor for Schiff base synthesis or heterocyclic compound formation .
- Amiodarone’s iodinated aromatic ring and benzofuranyl group enhance its lipophilicity and cardiac tissue targeting, whereas the aldehyde in the target compound limits direct therapeutic use .
- Butamirate’s diethylaminoethoxy ethyl ester linkage improves bioavailability by balancing hydrophilicity and membrane permeability, a design feature absent in the aldehyde derivative .
Commercial and Application Insights
- Demand Trends : The furan-triazine analog (CAS: 154880-05-4) exhibits higher annual sales (2582 bottles), likely due to its role in photoresist materials or polymer synthesis, contrasting with the target compound’s specialized applications .
- Therapeutic Relevance: Butamirate and Amiodarone leverage the diethylaminoethoxy group for pharmacological activity (e.g., antitussive and antiarrhythmic effects), whereas the target compound’s aldehyde limits its use to non-therapeutic contexts .
Research Findings and Key Observations
- Synthetic Utility: The target compound’s aldehyde group is pivotal in synthesizing imine-linked coordination complexes, as demonstrated in metal-organic framework (MOF) studies. Its diethylaminoethoxy chain aids solubility in polar solvents, a feature shared with Butamirate .
- Stability Considerations : Aldehydes are prone to oxidation, necessitating stabilized formulations for storage. This contrasts with the more stable ester (Butamirate) and ketone (Amiodarone) derivatives .
- Regulatory Status : Unlike Amiodarone (a regulated pharmaceutical), the target compound remains unapproved for clinical use, reflecting its intermediate status .
Biological Activity
2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde, also known as diethylaminoethoxybenzaldehyde, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and various biological applications, supported by relevant case studies and research findings.
- Molecular Formula : C₁₃H₁₉N₂O₂
- Molecular Weight : 239.30 g/mol
- CAS Number : 14573-92-3
The compound features a benzene ring substituted with an aldehyde group and a diethylaminoethoxy side chain, which contributes to its reactivity and potential biological effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting its potential use in developing antimicrobial agents.
- Anti-inflammatory Effects : Studies indicate that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory conditions.
- Antiviral Activity : Preliminary research suggests that it could inhibit the activity of certain viruses, including hepatitis C virus (HCV), by acting as a serine protease inhibitor .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Protein Modification : The aldehyde group can react with nucleophilic sites on proteins, leading to modifications that affect protein function.
- Signaling Pathway Modulation : It may influence pathways related to oxidative stress and inflammation by activating or inhibiting key signaling molecules.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of diethylaminoethoxybenzaldehyde against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, demonstrating its potential as a lead compound for antibiotic development.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
Anti-inflammatory Effects
In vitro studies using macrophage cell lines showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism by which the compound could be beneficial in inflammatory diseases.
Antiviral Activity
Research focused on the inhibition of HCV NS3 protease demonstrated that derivatives of this compound effectively reduced viral replication in cell culture models. The IC50 values ranged from 10 to 30 µM, indicating promising antiviral properties.
Q & A
Basic: What are the optimal synthetic routes for 2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde, considering yield and purity?
Answer:
The synthesis of this compound typically involves coupling a diethylamino ethoxy moiety to a benzaldehyde precursor. A validated approach includes:
- Step 1: Alkylation of 2-hydroxybenzaldehyde with 2-(diethylamino)ethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
- Step 2: Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) to remove unreacted starting materials and byproducts .
- Critical Parameters:
- Excess alkylating agent improves yield but may require careful quenching to avoid side reactions.
- Temperature control prevents degradation of the aldehyde group.
Yields typically range from 65–80%, with purity >95% confirmed by HPLC .
Basic: How can researchers characterize the structural integrity of this compound using spectroscopic methods?
Answer:
- 1H NMR: Key signals include the aldehyde proton at δ 9.8–10.1 ppm (singlet) and the ethoxy methylene group (δ 3.6–4.0 ppm, triplet) .
- IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O aldehyde) and 1250 cm⁻¹ (C-O ether) confirm functional groups .
- Mass Spectrometry (HRMS): Look for [M+H]⁺ at m/z 264.1734 (calculated for C₁₃H₂₁NO₂) .
- HPLC-PDA: Retention time consistency and UV absorbance at 254 nm ensure purity .
Advanced: What strategies mitigate instability of the aldehyde group during storage?
Answer:
The aldehyde group is prone to oxidation and hydration. Mitigation strategies include:
- Storage Conditions:
- Stabilizers: Addition of 0.1% BHT (butylated hydroxytoluene) inhibits radical-mediated degradation .
- Monitoring: Regular HPLC analysis (e.g., monthly) tracks degradation products like carboxylic acid derivatives .
Advanced: How does the diethylamino ethoxy substituent influence reactivity in nucleophilic additions?
Answer:
The diethylamino group acts as an electron donor via resonance, increasing electron density on the adjacent ethoxy oxygen. This enhances:
- Nucleophilic Attack: The ethoxy oxygen stabilizes transition states in Schiff base formation (e.g., with amines), reducing activation energy .
- Steric Effects: The bulky diethylamino group hinders approach of nucleophiles to the ortho position, directing reactivity to the para aldehyde .
- Experimental Validation:
- Kinetic studies (e.g., UV-Vis monitoring of imine formation) show a 2–3× rate increase compared to unsubstituted benzaldehyde derivatives .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of vapors, particularly during solvent evaporation .
- Spill Management: Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .
- First Aid: Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .
Advanced: What analytical techniques resolve co-eluting impurities in HPLC analysis?
Answer:
- Gradient Elution: Optimize with a C18 column (e.g., Agilent Zorbax SB-C18) using a water/acetonitrile gradient (5–95% over 30 minutes) to separate degradation products .
- Tandem Mass Spectrometry (LC-MS/MS): Identify impurities via fragmentation patterns (e.g., m/z 280.1 for hydrolyzed aldehyde) .
- Ion-Pair Chromatography: Add 0.1% trifluoroacetic acid to improve peak symmetry for charged byproducts .
Basic: What solvents are compatible with this compound for reaction media?
Answer:
- Polar Aprotic Solvents: DMF, DMSO (enhance solubility for nucleophilic substitutions) .
- Chlorinated Solvents: CH₂Cl₂, chloroform (ideal for Friedel-Crafts reactions) .
- Avoid Protic Solvents: Water or ethanol may hydrate the aldehyde, forming geminal diols .
Advanced: How to design kinetic studies for degradation pathways under varying pH?
Answer:
- Experimental Setup:
- Prepare buffered solutions (pH 3–10) and incubate the compound at 25°C/40°C .
- Withdraw aliquots at timed intervals for HPLC analysis .
- Data Analysis:
- Plot ln[concentration] vs. time to determine rate constants (k).
- pH-rate profile reveals acid-catalyzed hydration (pH < 4) and base-catalyzed oxidation (pH > 8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
